
3-Chloropropyl 2,2-dichloroethenyl methyl phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloropropyl 2,2-dichloroethenyl methyl phosphate is an organophosphate compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a chloropropyl group and a dichloroethenyl group attached to a methyl phosphate backbone.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloropropyl 2,2-dichloroethenyl methyl phosphate typically involves the reaction of 3-chloropropanol with 2,2-dichloroethenyl methyl phosphate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the compound, making it suitable for various applications.
化学反应分析
Types of Reactions
3-Chloropropyl 2,2-dichloroethenyl methyl phosphate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reaction conditions and the oxidizing agents used.
Reduction: Reduction reactions can convert the compound into different reduced forms, which may have distinct properties and applications.
Substitution: The chloropropyl and dichloroethenyl groups can undergo substitution reactions with various nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. The reactions are typically carried out under acidic or basic conditions, depending on the desired product.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used. The reactions are often performed under inert atmospheres to prevent unwanted side reactions.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the chloropropyl and dichloroethenyl groups. The reactions are usually carried out in polar solvents, such as dimethyl sulfoxide or acetonitrile, to enhance the reactivity of the nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups.
科学研究应用
3-Chloropropyl 2,2-dichloroethenyl methyl phosphate has numerous scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the preparation of various organophosphate derivatives.
Biology: It is employed in biochemical studies to investigate enzyme inhibition and other biological processes.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
作用机制
The mechanism of action of 3-Chloropropyl 2,2-dichloroethenyl methyl phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to various biological effects, depending on the specific enzymes and pathways involved.
相似化合物的比较
Similar Compounds
Dichlorvos: An organophosphate insecticide with a similar chemical structure, known for its use in pest control.
Tris(2-chloroethyl) phosphate: Another organophosphate compound used as a flame retardant and plasticizer.
Methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate: A related compound with applications in organic synthesis and industrial chemistry.
Uniqueness
3-Chloropropyl 2,2-dichloroethenyl methyl phosphate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes.
属性
CAS 编号 |
40282-81-3 |
|---|---|
分子式 |
C6H10Cl3O4P |
分子量 |
283.5 g/mol |
IUPAC 名称 |
3-chloropropyl 2,2-dichloroethenyl methyl phosphate |
InChI |
InChI=1S/C6H10Cl3O4P/c1-11-14(10,12-4-2-3-7)13-5-6(8)9/h5H,2-4H2,1H3 |
InChI 键 |
UKRKQSPQYNPCOJ-UHFFFAOYSA-N |
规范 SMILES |
COP(=O)(OCCCCl)OC=C(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


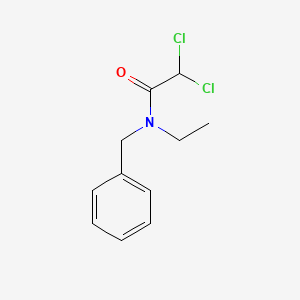
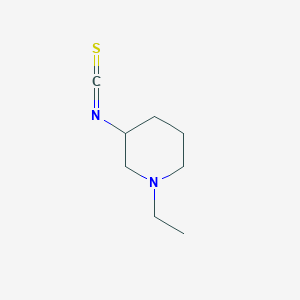
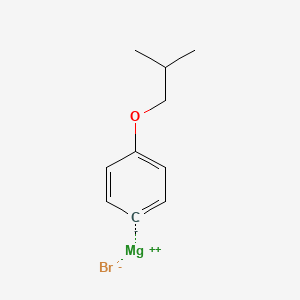
![2-[(Propan-2-yl)oxy]buta-1,3-diene](/img/structure/B14662232.png)
![N-[4-(4-Ethylphenoxy)phenyl]-2-fluoroacetamide](/img/structure/B14662235.png)
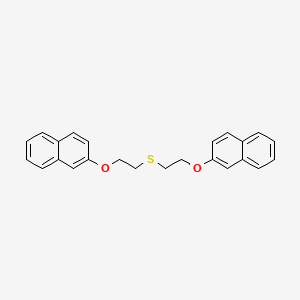
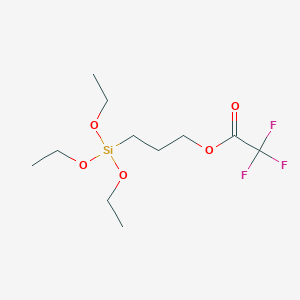
![Benzo[g]pteridine-2,4(3H,10H)-dione, 3,10-dimethyl-, 5-oxide](/img/structure/B14662253.png)

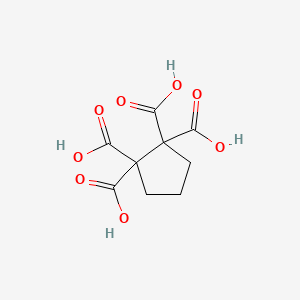
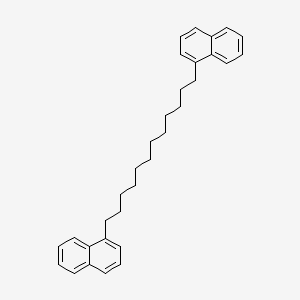
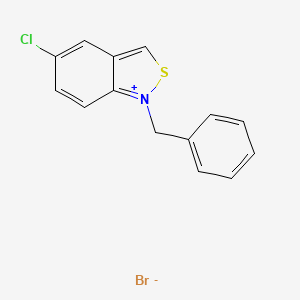
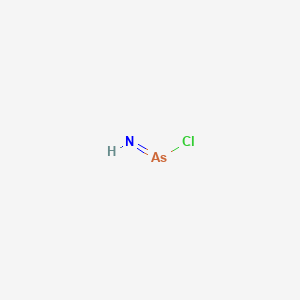
![4-[(2,4-Dinitrophenyl)sulfanyl]morpholine](/img/structure/B14662308.png)
